molecular formula C20H11Cl5N2O3 B15344682 Isophthalanilide, 4-hydroxy-2',2'',4',4'',5-pentachloro- CAS No. 102395-72-2

Isophthalanilide, 4-hydroxy-2',2'',4',4'',5-pentachloro-

Cat. No.: B15344682
CAS No.: 102395-72-2
M. Wt: 504.6 g/mol
InChI Key: PGLHDBZVFCHRLZ-UHFFFAOYSA-N
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Description

Chemical Identity:
The compound Isophthalanilide, 4-hydroxy-2',2'',4',4'',5-pentachloro- (CAS: 102395-72-2) is a chlorinated aromatic amide with the molecular formula C₂₀H₁₁Cl₅N₂O₃ . Its structure comprises a central isophthalic acid backbone substituted with a hydroxyl group at position 4 and five chlorine atoms distributed across the phenyl rings (positions 2',2'',4',4'',5). Two 2,4-dichlorophenyl groups are attached via amide linkages, forming a bis-arylamide derivative. This substitution pattern distinguishes it from simpler chlorinated phthalimides or biphenyls, conferring unique physicochemical and biological properties.

Properties

CAS No.

102395-72-2

Molecular Formula

C20H11Cl5N2O3

Molecular Weight

504.6 g/mol

IUPAC Name

5-chloro-1-N,3-N-bis(2,4-dichlorophenyl)-4-hydroxybenzene-1,3-dicarboxamide

InChI

InChI=1S/C20H11Cl5N2O3/c21-10-1-3-16(13(23)7-10)26-19(29)9-5-12(18(28)15(25)6-9)20(30)27-17-4-2-11(22)8-14(17)24/h1-8,28H,(H,26,29)(H,27,30)

InChI Key

PGLHDBZVFCHRLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC(=C(C(=C2)Cl)O)C(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide (CAS: Not provided, )

  • Structure : A phthalimide derivative with a single chlorine atom at position 3 and a phenyl group attached to the nitrogen.
  • Key Differences: Lacks hydroxyl and multiple chlorine substituents. Simpler molecular framework (C₁₄H₈ClNO₂ vs. C₂₀H₁₁Cl₅N₂O₃).
  • Reactivity : The absence of hydroxyl and additional chlorines reduces its electrophilicity compared to the target compound.

3,3',4,4',5-Pentachlorobiphenyl (PCB 126) (CAS: 57465-28-8, –5)

  • Structure : A biphenyl core with chlorine substitutions at positions 3,3',4,4',3.
  • Key Differences: Planar biphenyl system vs. non-planar bis-arylamide structure. Higher hydrophobicity due to lack of polar hydroxyl or amide groups.
  • Toxicity: PCB 126 is a dioxin-like compound with high toxicity linked to planarity and electron affinity, which facilitate binding to the aryl hydrocarbon receptor (AhR) .

4-Hydroxychlorothalonil (CAS: 28343-61-5, )

  • Structure : A benzenedicarbonitrile derivative with hydroxyl and three chlorine substituents.
  • Key Differences :
    • Nitrile (-CN) groups instead of amide (-CONH-) linkages.
    • Smaller molecular size (C₈H₂Cl₃N₂O vs. C₂₀H₁₁Cl₅N₂O₃).
  • Reactivity : Nitriles are more electrophilic than amides, making 4-hydroxychlorothalonil more reactive in nucleophilic environments.

Physicochemical and Toxicological Profiles

Table 1: Comparative Data

Compound Molecular Formula Key Functional Groups Chlorine Substituents LogP (Est.) Toxicity Insights
Target Compound C₂₀H₁₁Cl₅N₂O₃ Amide, Hydroxyl 5 (2',2'',4',4'',5) ~5.2* High electrophilicity
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide 1 (3) ~3.1 Low acute toxicity
PCB 126 C₁₂H₅Cl₅ Biphenyl 5 (3,3',4,4',5) ~6.8 AhR-mediated carcinogenicity
4-Hydroxychlorothalonil C₈H₂Cl₃N₂O Nitrile, Hydroxyl 3 (2,4,5) ~2.5 Reactive metabolite formation

*Estimated using fragment-based methods due to lack of experimental data.

Research Findings and Implications

  • Electrophilicity : The target compound’s multiple chlorine atoms and hydroxyl group increase its electrophilic character, analogous to chlorinated biphenyls . However, steric hindrance from the bulky dichlorophenyl groups may reduce reactivity compared to smaller molecules like 4-hydroxychlorothalonil.
  • Environmental Persistence : The amide linkages in the target compound are less stable under hydrolytic conditions than PCB 126’s carbon-carbon bonds, suggesting shorter environmental half-life .
  • Toxicological Gaps: No direct toxicity data were found in the evidence.

Biological Activity

Isophthalanilide, 4-hydroxy-2',2'',4',4'',5-pentachloro- (CAS Number: 102395-72-2) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H11Cl5N2O3
  • Molecular Weight : 469.56 g/mol
  • Melting Point : Not specified in available literature.
  • Boiling Point : Not specified in available literature.

Endocrine Disruption

Research indicates that compounds within the class of pentachlorobiphenyls (PCBs), which includes isophthalanilide derivatives, exhibit endocrine-disrupting properties. A study on 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl (4-OH-CB107), a related compound, demonstrated alterations in gene expression linked to circadian rhythm and fatty acid metabolism in rat liver tissues. This suggests that similar mechanisms may be at play for isophthalanilide, potentially impacting metabolic processes and hormone regulation .

Hepatotoxicity

The hepatotoxic effects of hydroxylated PCBs have been documented. In studies involving exposure to related compounds, significant liver damage was observed, characterized by increased levels of liver enzymes such as leucine aminopeptidase. These findings imply that isophthalanilide could pose similar risks regarding liver health and function .

Case Study 1: Hepatic Gene Expression Analysis

A study focused on the hepatic effects of 4-OH-CB107 involved transcriptome analysis using next-generation sequencing. The results highlighted significant changes in the expression of genes associated with lipid metabolism and circadian rhythm regulation. This study serves as a model for understanding the potential hepatic impacts of isophthalanilide .

GeneFunctionExpression Change
NR1D1Circadian rhythm regulationUpregulated
AHRXenobiotic metabolismDownregulated
CRY1Circadian clock geneUpregulated

Case Study 2: Endocrine Disruption Assessment

Research assessing the endocrine-disrupting capabilities of various chlorinated compounds found that exposure led to altered estrogen receptor activity. Although direct studies on isophthalanilide are scarce, its structural characteristics suggest it may similarly interact with hormonal pathways, potentially leading to reproductive and developmental issues .

Q & A

Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC₅₀ values across labs)?

  • Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum-free media) and include positive/negative controls (e.g., ketoconazole for antifungal assays). Perform statistical meta-analysis of published data to identify outliers and validate findings via inter-lab reproducibility trials .

Q. What analytical strategies identify degradation products under environmental or physiological conditions?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS to detect hydrolytic or oxidative byproducts (e.g., dechlorinated analogs). High-resolution mass spectrometry (HRMS) and MS/MS fragmentation patterns elucidate degradation pathways .

Q. How can researchers ensure compliance with regulatory guidelines for handling and disposal?

  • Methodological Answer : Follow EPA TSCA guidelines for chlorinated aromatics: neutralize waste with 10% sodium hydroxide, adsorb onto activated charcoal, and dispose via licensed hazardous waste facilities. Document safety protocols (e.g., fume hood use, PPE) per OSHA standards .

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